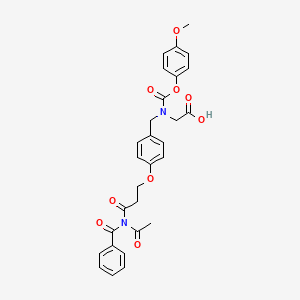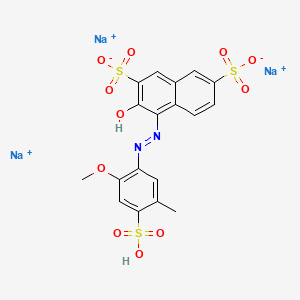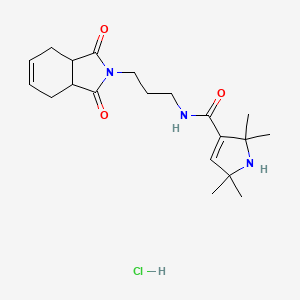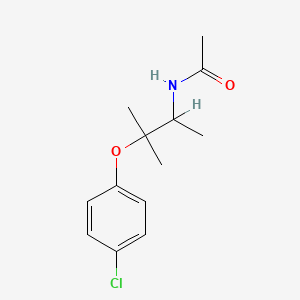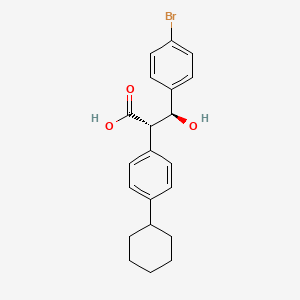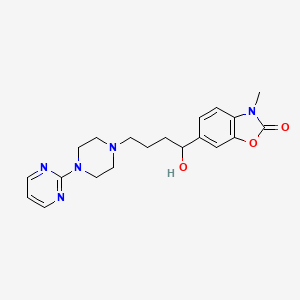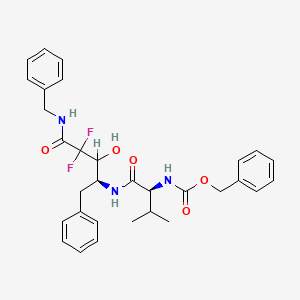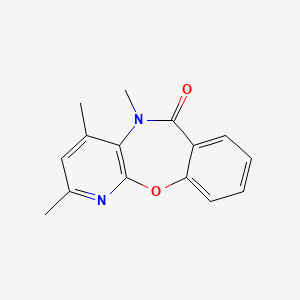
2,4,5-Trimethyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-Trimethyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one is a heterocyclic compound that features a fused ring system combining pyridine and benzoxazepine structures. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trimethyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving suitable precursors.
Formation of the benzoxazepine ring: This step might involve the condensation of an appropriate benzene derivative with an amine or amide, followed by cyclization.
Methylation: Introduction of methyl groups at the 2, 4, and 5 positions can be done using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs, possibly affecting the nitrogen or oxygen atoms in the structure.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the ring system, depending on the presence of activating or deactivating groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a suitable catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents and catalysts.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups into the molecule.
科学的研究の応用
2,4,5-Trimethyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one could have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of drugs targeting specific biological pathways.
Industry: Use in the production of materials with specific properties, such as polymers or dyes.
作用機序
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
Pyrido[2,3-b][1,4]benzoxazepine: A similar structure without the methyl groups.
Benzoxazepine derivatives: Compounds with variations in the benzoxazepine ring system.
Pyridine derivatives: Compounds with modifications to the pyridine ring.
Uniqueness
2,4,5-Trimethyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one is unique due to the specific arrangement and substitution pattern of its fused ring system, which could confer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
140413-10-1 |
|---|---|
分子式 |
C15H14N2O2 |
分子量 |
254.28 g/mol |
IUPAC名 |
2,4,5-trimethylpyrido[2,3-b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C15H14N2O2/c1-9-8-10(2)16-14-13(9)17(3)15(18)11-6-4-5-7-12(11)19-14/h4-8H,1-3H3 |
InChIキー |
NDBTYHQRGRAHID-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=C1N(C(=O)C3=CC=CC=C3O2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Amino-4-(2-methylanilino)-9,10-dioxoanthracene-2-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B15193448.png)
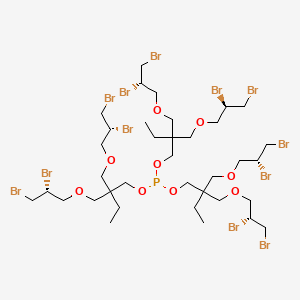
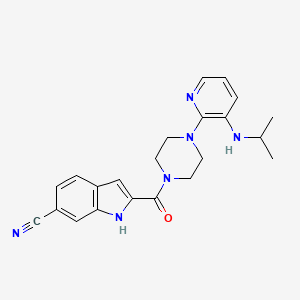
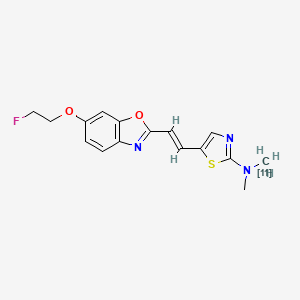
![17-methoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,14,17,19-heptaen-16-one](/img/structure/B15193480.png)
